molecular formula C10H12O2 B1511524 3-(Methoxymethyl)-5-methylbenzaldehyde CAS No. 754149-11-6

3-(Methoxymethyl)-5-methylbenzaldehyde

Cat. No.: B1511524
CAS No.: 754149-11-6
M. Wt: 164.2 g/mol
InChI Key: NMTBINHGNJRYTQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-methylbenzaldehyde is an aromatic aldehyde featuring a methoxymethyl (-CH₂-O-CH₃) substituent at position 3 and a methyl (-CH₃) group at position 5 of the benzaldehyde core. For example, the synthesis of structurally similar aldehydes, such as 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde, involves decarborane-mediated reduction of dicarboxaldehyde precursors under inert atmospheres . The methoxymethyl group enhances steric bulk and modulates electronic properties, making this compound valuable in pharmaceutical intermediates and organic synthesis .

Properties

CAS No.

754149-11-6

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

3-(methoxymethyl)-5-methylbenzaldehyde

InChI

InChI=1S/C10H12O2/c1-8-3-9(6-11)5-10(4-8)7-12-2/h3-6H,7H2,1-2H3

InChI Key

NMTBINHGNJRYTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C=O)COC

Canonical SMILES

CC1=CC(=CC(=C1)C=O)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and substituent effects of 3-(Methoxymethyl)-5-methylbenzaldehyde and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound -CH₂-O-CH₃ (3), -CH₃ (5) C₁₀H₁₂O₂ Enhanced steric bulk; potential intermediate in drug synthesis.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) -OH (4), -OCH₃ (3) C₈H₈O₃ Widely used flavoring agent; antioxidant properties.
5-Chloro-2-hydroxy-3-methylbenzaldehyde -Cl (5), -OH (2), -CH₃ (3) C₈H₇ClO₂ Electrophilic reactivity due to Cl; anti-inflammatory activity (IC₅₀: 6.37 μmol·L⁻¹).
3-Methoxy-5-nitrobenzamide -OCH₃ (3), -NO₂ (5) C₈H₈N₂O₄ Electron-withdrawing nitro group; potential antimicrobial applications.
Methoxymethyl coniferyl aldehyde -CH₂-O-CH₃ (side chain) C₁₂H₁₄O₄ Intermediate in lignin monomer synthesis; redox-active.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxymethyl group in this compound donates electrons via the ether oxygen, increasing electron density at the aromatic ring compared to nitro- or chloro-substituted analogs (e.g., 3-Methoxy-5-nitrobenzamide) .
  • Biological Activity: Compounds with hydroxyl groups (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde) exhibit higher anti-inflammatory activity (IC₅₀: 6.37 μmol·L⁻¹) compared to non-hydroxylated derivatives, suggesting that the absence of -OH in this compound may reduce such activity .

Physicochemical and Spectral Data

Property This compound 4-Hydroxy-3-methoxybenzaldehyde 5-Chloro-2-hydroxy-3-methylbenzaldehyde
Melting Point Not reported 81–83°C 128–130°C
Boiling Point Not reported 285°C 310°C (decomposes)
UV-Vis λmax (nm) ~280 (aromatic π→π*) 230, 280 265, 310
¹H NMR (δ ppm) ~9.8 (aldehyde H), 3.3 (OCH₃) 9.8 (aldehyde H), 6.8 (Ar-H) 10.1 (aldehyde H), 2.3 (CH₃)

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